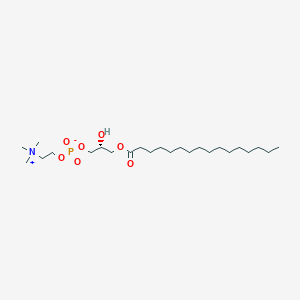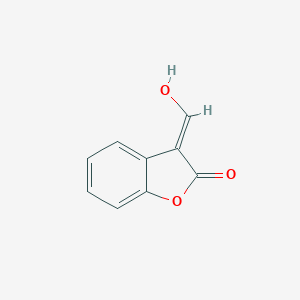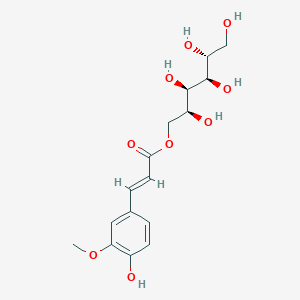
1-Palmitoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Palmitoyl-sn-glycero-3-phosphocholine (P-lysoPC, LPC) is generated through hydrolysis of the sn-2 acyl chain of PC by phospholipase A2 . It is a major component of oxidized low-density lipoprotein and is believed to have an important role in inflammatory diseases and atherosclerosis . It is also a stable lipid oxidation product and serves as an inter-H2O2 permeation promoter .
Synthesis Analysis
This compound can be synthesized through various methods. For instance, it can be synthesized in 18% overall yield in ten steps via five new synthetic intermediates . Another method involves the use of sn-glycero-3-phosphocholine-kieselguhr complex with shorter reaction times .
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as ChemSpider .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is a constituent of oxidatively modified low-density lipoproteins (oxLDLs) and is synthesized from the non-enzymatic oxidation of a major low-density lipoproteins (LDL) phospholipid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases such as PubChem .
Scientific Research Applications
1. Analytical Method Development
Kiełbowicz et al. (2012) developed a high-performance liquid chromatography method for analyzing 1-Palmitoyl-sn-glycero-3-phosphocholine and its hydrolysis products. This method assists in monitoring the acyl migration process of LPC regioisomers, crucial in the synthesis or modification of phosphatidylcholine Kiełbowicz et al., 2012.
2. Interaction Studies
Lai et al. (1994) investigated the interactions of unsaturated phosphocholines, including this compound, with ozone. They used monolayers at the air-water interface to demonstrate sensitive indicators of reaction through changes in surface pressure-area isotherms Lai et al., 1994.
3. Membrane Structure Characterization
Yepuri et al. (2016) described the synthesis of perdeuterated this compound and its application in neutron reflectometry to determine the structure of lipid bilayer membranes. This approach is essential for detailed structural studies of multicomponent membranes Yepuri et al., 2016.
4. Synthesis Methods
Bogojevic and Leung (2020) developed a method for producing chain-deuterated this compound. This chemoenzymatic approach yields high purity phospholipids, critical for experimental techniques in various scientific fields Bogojevic & Leung, 2020.
5. Physical Property Analysis
Beranová et al. (2010) studied the physical properties of oxidized phospholipid membranes containing this compound. They employed fluorescence spectroscopy and molecular simulations to investigate changes in bilayer structure and phospholipid orientation Beranová et al., 2010.
6. Enzymatic Activity and Substrate Specificity
Wilson et al. (1995) focused on the enzyme substrate specificity of this compound. They used computer modeling to study the enzyme's recognition mechanisms, highlighting the importance of this compound in enzymatic reactions Wilson et al., 1995.
7. Kinetic Analysis in Biological Systems
Ghomashchi et al. (1992) analyzed the kinetics of hydrolysis of vesicles containing this compound. Their findings provide insights into the enzyme trapping and reaction cessation in biological systems Ghomashchi et al., 1992.
Mechanism of Action
Target of Action
1-Palmitoyl-sn-glycero-3-phosphocholine, also known as lysophosphatidylcholine, is an abundant phospholipid . It primarily targets lysophosphocholine acyl transferases , enzymes that play a crucial role in the metabolism of lipids . It also interacts with superoxide dismutase 1 (SOD1) , a critical antioxidant enzyme .
Mode of Action
This compound exhibits proinflammatory activity . It inhibits SOD1, leading to an overload of superoxide radicals in human umbilical vein endothelial cells (HUVECs) . This compound also downregulates the phosphorylation levels of ERK1/2 and eNOS , which are involved in cell signaling and nitric oxide production, respectively.
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting SOD1, it disrupts the balance of reactive oxygen species, leading to oxidative stress . The downregulation of ERK1/2 and eNOS affects the MAPK signaling pathway and nitric oxide synthesis, respectively . These changes can lead to inflammation and other downstream effects.
Result of Action
The action of this compound leads to several molecular and cellular effects. It can enhance the secretion of proinflammatory cytokines like IL-6, IL-1β, IL-12, and TNF-α in M1 macrophages . It can also increase the production of TGF-β1 and the protein level of Foxp3 in peripheral blood Treg cells . In vivo, it enhances the bactericidal activity of neutrophils by increasing H2O2 production .
Future Directions
properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBNKHCZGQVJV-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914020 | |
| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
17364-16-8, 97281-38-4 | |
| Record name | 1-Palmitoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPC(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















